N-(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide N-(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 406474-27-9
VCID: VC0352242
InChI: InChI=1S/C18H15NO4S/c20-15-7-4-8-17-18(15)14-11-12(9-10-16(14)23-17)19-24(21,22)13-5-2-1-3-6-13/h1-3,5-6,9-11,19H,4,7-8H2
SMILES: C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C18H15NO4S
Molecular Weight: 341.4g/mol

N-(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

CAS No.: 406474-27-9

Main Products

VCID: VC0352242

Molecular Formula: C18H15NO4S

Molecular Weight: 341.4g/mol

N-(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide - 406474-27-9

CAS No. 406474-27-9
Product Name N-(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Molecular Formula C18H15NO4S
Molecular Weight 341.4g/mol
IUPAC Name N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H15NO4S/c20-15-7-4-8-17-18(15)14-11-12(9-10-16(14)23-17)19-24(21,22)13-5-2-1-3-6-13/h1-3,5-6,9-11,19H,4,7-8H2
Standard InChIKey MSTDNTSAHFSVOE-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
PubChem Compound 781708
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator